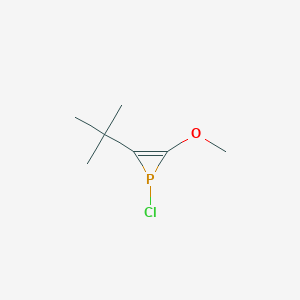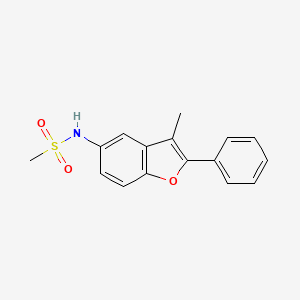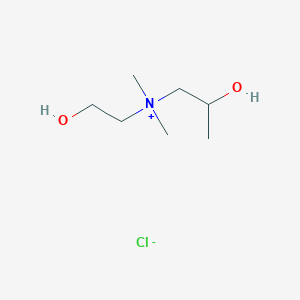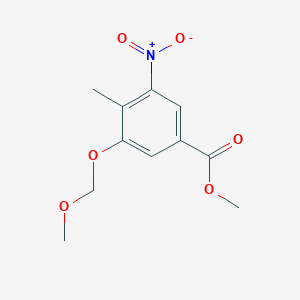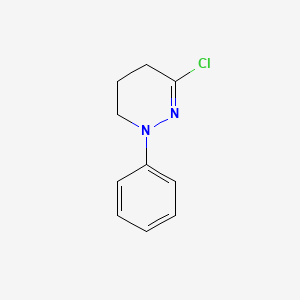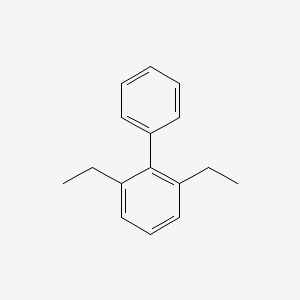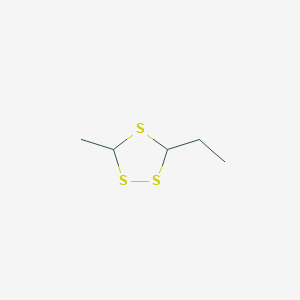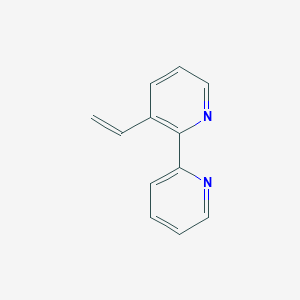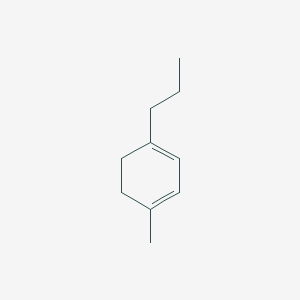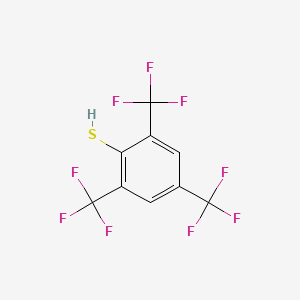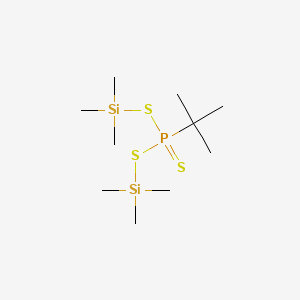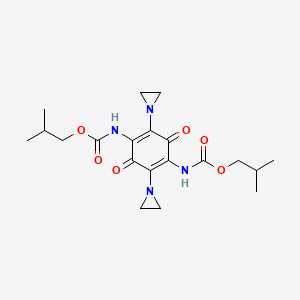
Manganese;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese and nickel compounds, particularly nickel manganese oxides, are significant in various scientific and industrial applications. These compounds typically have a spinel structure and are represented by the formula Ni(x)Mn(3-x)O(y). Common forms include Ni₂MnO₄, NiMn₂O₄, and Ni₁.₅Mn₁.₅O₄ . They are widely used in thin film resistors, thermistors, and as electrodes in batteries due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel and manganese oxides can be synthesized through various methods, including co-precipitation and carbonate precipitation. In the co-precipitation method, solutions of nickel sulfate and manganese sulfate are mixed, and a precipitating agent such as ammonium oxalate is added to form the desired compound . The carbonate precipitation method involves the reaction of metal sulfates with ammonium bicarbonate, resulting in a homogeneous and phase-pure precursor .
Industrial Production Methods: Industrial production of nickel manganese oxides often involves high-temperature solid-state reactions. The raw materials, typically metal oxides or carbonates, are mixed and heated to high temperatures to form the desired compound. This method ensures the formation of a homogeneous product with consistent properties .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel manganese oxides undergo various chemical reactions, including oxidation, reduction, and substitution. For example, in basic solutions, manganese can be oxidized by hydrogen peroxide to form manganese dioxide . Nickel manganese oxides also exhibit redox behavior, making them suitable for use in batteries and supercapacitors .
Common Reagents and Conditions: Common reagents used in reactions involving nickel manganese oxides include hydrogen peroxide, hydrochloric acid, and various metal sulfates. The reactions typically occur under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving nickel manganese oxides include various oxidation states of manganese and nickel, such as MnO₂ and NiO. These products are essential in applications like catalysis and energy storage .
Applications De Recherche Scientifique
Nickel manganese oxides have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, they are explored for their potential in drug delivery and imaging due to their magnetic properties . In industry, these compounds are crucial in the production of batteries, particularly lithium-ion batteries, where they serve as cathode materials .
Mécanisme D'action
The mechanism of action of nickel manganese oxides in batteries involves redox reactions where the oxidation states of manganese and nickel change during charge and discharge cycles. This process enhances the conductivity and charge capacity of the battery . In biological systems, manganese acts as a cofactor for various enzymes, influencing metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Nickel manganese oxides are compared with other transition metal oxides like cobalt manganese oxides and iron manganese oxides. While all these compounds exhibit redox behavior, nickel manganese oxides are unique due to their higher conductivity and stability in various oxidation states . Similar compounds include cobalt manganese oxides and iron manganese oxides, which are also used in battery and catalytic applications .
Conclusion
Nickel manganese oxides are versatile compounds with significant applications in various fields. Their unique properties, such as high conductivity and stability, make them valuable in scientific research and industrial applications. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their utilization in advanced technologies.
Propriétés
Numéro CAS |
116298-05-6 |
|---|---|
Formule moléculaire |
Mn3Ni |
Poids moléculaire |
223.508 g/mol |
Nom IUPAC |
manganese;nickel |
InChI |
InChI=1S/3Mn.Ni |
Clé InChI |
YMFAZDAZYNDPTN-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Mn].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14298376.png)
